Physicochemical properties of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol
Physicochemical properties of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol
An In-Depth Technical Guide to the Physicochemical Properties of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a bromofluoro-benzyl moiety onto a piperidine scaffold presents a unique combination of structural features that can influence molecular interactions, metabolic stability, and overall pharmacological profiles. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound, detailing authoritative experimental protocols for their determination and explaining the scientific rationale behind these methodologies. The focus is on establishing a robust framework for characterization, ensuring data integrity and reproducibility in a research and development setting.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol—a tertiary amine within the piperidine ring, a primary alcohol, and an aromatic ring substituted with both bromine and fluorine—govern its chemical behavior and physical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (1-(2-bromo-5-fluorobenzyl)piperidin-4-yl)methanol | AiFChem[1] |
| CAS Number | 1455671-50-7 | AiFChem[1][2] |
| Molecular Formula | C₁₃H₁₇BrFNO | AiFChem[1] |
| Molecular Weight | 302.19 g/mol | AiFChem[1] |
| Canonical SMILES | C1C(CCN(C1)CC2=C(C=C(C=C2)F)Br)CO | AiFChem[1] |
| InChI Key | LFWQBDKGSRHTOF-UHFFFAOYSA-N | AiFChem[1] |
Figure 1: 2D Chemical Structure of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol.
Core Physicochemical Properties: Methodologies and Significance
The physicochemical profile of a compound is critical in drug development, influencing everything from reaction kinetics during synthesis to absorption, distribution, metabolism, and excretion (ADME) in vivo. The following sections detail robust, standardized protocols for determining the most salient of these properties.
Melting Point Analysis
Significance in Drug Development: The melting point is a fundamental physical property that provides a primary indication of a sample's purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas impurities will depress the melting point and broaden the range.[3] This parameter is crucial for quality control, material specification, and providing insights into the solid-state stability of the compound.
Recommended Experimental Protocol (Capillary Method): The determination of the melting point using a heated metal block apparatus (e.g., Mel-Temp) is a widely accepted and reliable method.
-
Sample Preparation:
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Ensure the compound is completely dry and finely powdered by crushing a small amount on a watch glass with a spatula.
-
Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the sealed end gently on a hard surface.[4] Proper packing ensures uniform heat transfer.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Place a calibrated thermometer in the designated well.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of approximately 1-2°C per minute as the temperature approaches the expected melting point. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility. Consistent values affirm the reliability of the result.
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Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Significance in Drug Development: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient solubility to dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Therefore, quantifying solubility is essential during lead optimization and pre-formulation studies.
Recommended Experimental Protocol (OECD 105 Flask Method): For compounds with expected solubility greater than 10⁻² g/L, the Flask Method, as described in OECD Guideline 105, is the standard.[6][7] This method relies on achieving a saturated solution at a constant temperature and then measuring the concentration of the solute.
-
Preliminary Test:
-
To estimate the approximate solubility, add the test substance in stepwise amounts (e.g., starting with 10 mg) to a known volume of water (e.g., 10 mL) in a stoppered glass vessel at the test temperature.
-
Shake vigorously after each addition and visually inspect for undissolved particles. This helps determine the appropriate sample amount for the definitive test.
-
-
Apparatus and Reagents:
-
Constant temperature water bath or shaker, maintained at 20 ± 0.5 °C.
-
Glass vessels with sufficient capacity.
-
Centrifuge capable of maintaining the test temperature.
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS) for concentration measurement.
-
Reagent-grade water (e.g., double-distilled or deionized).
-
-
Definitive Test:
-
Add an excess amount of the compound (as determined from the preliminary test) to replicate vessels containing water.
-
Agitate the vessels in the constant temperature bath. The time required to reach equilibrium must be determined; typically, agitation for 24 hours is sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Separate the undissolved solid from the aqueous phase. Temperature-controlled centrifugation is the preferred method to avoid filtration artifacts. If filtration is necessary, use a validated, non-adsorbing filter material.
-
-
Analysis:
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the compound in the aliquot using a pre-validated and calibrated analytical method (e.g., HPLC).
-
The average concentration from at least three replicate vessels is reported as the water solubility at the specified temperature.
-
Caption: Workflow for Aqueous Solubility (OECD 105).
Dissociation Constant (pKa)
Significance in Drug Development: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[8] Since the piperidine nitrogen in the title compound is basic, its pKa is critical. This value dictates the compound's charge state at different physiological pHs (e.g., stomach vs. blood), which profoundly impacts its solubility, membrane permeability, receptor binding, and ADME properties.
Recommended Experimental Protocol (Potentiometric Titration): Potentiometric titration is a highly accurate and widely used method for pKa determination, particularly for compounds with sufficient solubility in water or water/co-solvent mixtures.[9][10]
-
Apparatus and Reagents:
-
Automated titrator or a pH meter with a high-precision combination pH electrode.
-
Calibrated burette.
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants. The base must be carbonate-free.[10]
-
A thermostatted titration vessel.
-
Inert gas (e.g., Argon or Nitrogen) to blanket the solution and prevent CO₂ absorption from the air.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a precise amount of the compound to create a solution of known concentration (typically 1-10 mM). If solubility is an issue, a co-solvent like methanol or DMSO can be used, and the apparent pKa can be extrapolated back to 0% co-solvent.
-
-
Titration Procedure:
-
Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in the vessel and begin stirring under the inert gas blanket.
-
Titrate the solution by adding small, precise increments of the acidic titrant (since the compound is a base, it will first be titrated with acid to fully protonate it, then back-titrated with base).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Perform a blank titration on the solvent system alone to correct for any solvent effects.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH value at the half-equivalence point on the titration curve.[8] This point can be determined from the inflection point of the first derivative of the curve.
-
Specialized software is often used to perform these calculations for higher accuracy.
-
Caption: Workflow for pKa by Potentiometric Titration.
Spectroscopic and Spectrometric Characterization
While not physicochemical properties in the classical sense, spectroscopic data are indispensable for confirming the identity, structure, and purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure.[11]
-
¹H NMR: Would confirm the number of different types of protons and their connectivity. Expected signals include aromatic protons (in the ~7.0-7.8 ppm range), the benzylic CH₂ protons, the CH₂OH protons, and the distinct aliphatic protons of the piperidine ring.
-
¹³C NMR: Would show distinct signals for each unique carbon atom, including the two aromatic carbons directly attached to Br and F, the benzylic carbon, and the carbons of the piperidine ring and methanol group.
-
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the molecule.[11] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₁₇BrFNO) with high accuracy. The isotopic pattern from the bromine atom (⁵⁰:⁵⁰ ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[11][12] Key expected absorption bands would include a broad O-H stretch (~3300-3400 cm⁻¹) for the alcohol, C-H stretches (~2800-3000 cm⁻¹), and characteristic C-Br and C-F stretches in the fingerprint region.
Safety and Handling
A comprehensive safety assessment is mandatory before handling any chemical compound.
-
Hazard Identification: Based on supplier data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the full Safety Data Sheet (SDS) for complete handling, storage, and disposal information.
-
Summary of Physicochemical Data
The following table summarizes the key properties and the authoritative methods for their determination.
Table 2: Summary of Physicochemical Characterization Plan
| Property | Significance | Recommended Determination Method |
|---|---|---|
| Melting Point | Purity assessment, solid-state stability | Capillary Method using a calibrated apparatus |
| Aqueous Solubility | Bioavailability, formulation development | OECD 105 Flask Method |
| pKa | ADME properties, target binding | Potentiometric Titration |
| Chemical Structure | Identity confirmation, purity | NMR (¹H, ¹³C), HRMS, IR Spectroscopy |
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link][7]
-
Bergström, C. A. (2016), Development of Methods for the Determination of pKa Values, PMC, [Link][9]
-
University of Calgary, Melting point determination, Department of Chemistry, [Link]
-
Pharmapproach (2025), 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation, Pharmapproach, [Link][8]
-
Griswold, J., & Storer, M. K. (2012), Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, [Link][13]
-
ECETOC (n.d.), APPENDIX A: MEASUREMENT OF ACIDITY (pKA), European Centre for Ecotoxicology and Toxicology of Chemicals, [Link][10]
-
BYJU'S (2019), Determination Of Melting Point Of An Organic Compound, BYJU'S, [Link][4]
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Droge, S. T. J., & Goss, K-U. (2013), Determining the water solubility of difficult-to-test substances: A tutorial review, Chemosphere, [Link][14]
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University of Babylon (n.d.), Determination of Melting Point, College of Education for Pure Science, [Link][5]
-
OECD (n.d.), Test No. 105: Water Solubility, OECD iLibrary, [Link][7]
-
Rocha, M. S., et al. (2017), Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis, ResearchGate, [Link][15]
-
University of Manitoba (n.d.), Experiment 1: Melting-point Determinations, [Link][3]
-
PennWest University (n.d.), Determination of Melting Point, [Link][16]
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Al-Hamdany, R. (2016), Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents, International Journal of Pharmaceutical Science Invention, [Link][12]
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Salah, A. R. M. (2025), Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis, ResearchGate, [Link][11]
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Hertkorn, N., et al. (2013), High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter, Biogeosciences, [Link][17]
-
UNIPI (2023), Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase B inhibitors, [Link][18]
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